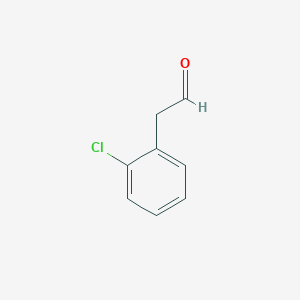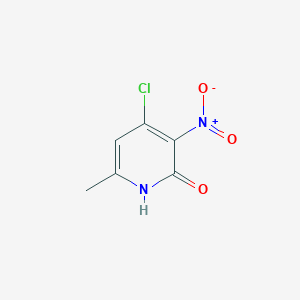
N,N'-diméthyl-N,N'-bis(2-pyridinylméthyl)-1,2-éthanediamine
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is a complex organic compound with the molecular formula C14H18N4 This compound is characterized by the presence of two pyridinylmethyl groups attached to a central ethylenediamine backbone, with additional methyl groups on the nitrogen atoms
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinyl
Mécanisme D'action
Target of Action
The compound, also known as N,N’-dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine, is a ligand that forms coordination complexes . The primary targets of this compound are metal ions, with which it forms stable complexes .
Mode of Action
The compound interacts with its targets (metal ions) by donating electron pairs to them, a process known as coordination. This results in the formation of coordination complexes . For example, it can form complexes such as dinitrato(N,N’-dimethyl-1,2-ethanediamine)copper(II) and dichloro(1,4-bis(diphenyl phosphino)butane)-(1,2-ethylenediamine)ruthenium(II) .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific coordination complex formed and its interaction with biological systems. For instance, some complexes might exhibit catalytic activity, influencing various biochemical reactions .
Analyse Biochimique
Biochemical Properties
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- plays a crucial role in biochemical reactions due to its ability to bind with metal ions. This compound acts as a ligand, forming coordination complexes with metals such as copper, zinc, and iron. These metal complexes are essential in various enzymatic reactions, where they serve as cofactors or catalytic centers. For instance, the compound can interact with enzymes like superoxide dismutase and catalase, enhancing their catalytic activity by stabilizing the metal ions at their active sites . Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can bind to proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- on cellular processes are profound. This compound can modulate cell signaling pathways by interacting with metal-dependent enzymes and receptors. For example, it can influence the activity of metalloproteins involved in signal transduction, such as protein kinases and phosphatases . By stabilizing metal ions, the compound can enhance or inhibit the activity of these enzymes, thereby affecting downstream signaling events. Furthermore, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can alter gene expression by binding to transcription factors and DNA, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- exerts its effects through several mechanisms. One primary mechanism is the formation of coordination complexes with metal ions. These complexes can interact with enzymes, either activating or inhibiting their catalytic activity. For instance, the compound can bind to the active site of metalloenzymes, stabilizing the metal ion and facilitating the catalytic process . Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can interact with nucleic acids, influencing gene expression by modulating the binding of transcription factors to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can change over time. The stability of the compound and its metal complexes is a critical factor in its long-term effects. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its cellular effects. Long-term exposure to 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- may result in alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- vary with different dosages in animal models. At low doses, the compound can enhance the activity of metal-dependent enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . For example, it can enhance the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to increased ATP production and energy metabolism. Additionally, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- can affect the levels of metabolites by altering enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as metal ion transporters and amino acid transporters . Once inside the cell, it can bind to proteins and nucleic acids, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its ability to form complexes with metal ions, which can enhance its uptake and retention in specific tissues.
Subcellular Localization
The subcellular localization of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and cytoplasm, through various targeting signals and post-translational modifications . For instance, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors. In the mitochondria, it can influence energy metabolism by modulating the activity of mitochondrial enzymes. The subcellular localization of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is essential for its role in regulating cellular processes and maintaining cellular homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-ethanediamine and 2-pyridinecarboxaldehyde.
Reaction: The 1,2-ethanediamine is reacted with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This step forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the final product, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced further under specific conditions, although this is less common.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Propriétés
IUPAC Name |
N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-19(13-15-7-3-5-9-17-15)11-12-20(2)14-16-8-4-6-10-18-16/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAHJMGPPKJUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452268 | |
| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136768-57-5 | |
| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















